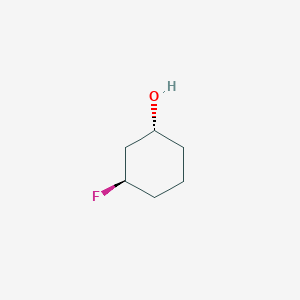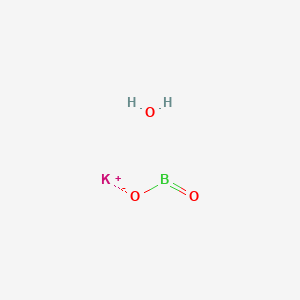
Potassium metaborate hydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Potassium metaborate hydrate: is a chemical compound with the formula KBO₂·xH₂O. It is a hydrated form of potassium metaborate, which is a salt of metaboric acid. This compound is known for its solubility in water and its ability to form various hydrates. It is used in various industrial and scientific applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: Potassium metaborate hydrate can be synthesized through the reaction of potassium hydroxide (KOH) with boric acid (H₃BO₃). The reaction typically occurs in an aqueous solution, and the product is obtained by evaporating the water. The reaction can be represented as follows: [ \text{KOH} + \text{H}_3\text{BO}_3 \rightarrow \text{KBO}_2 + 2\text{H}_2\text{O} ]
Industrial Production Methods: In industrial settings, this compound is produced by reacting potassium carbonate (K₂CO₃) with boric acid. The reaction is carried out in a controlled environment to ensure high yield and purity. The product is then crystallized and dried to obtain the desired hydrate form.
Chemical Reactions Analysis
Types of Reactions: Potassium metaborate hydrate undergoes various chemical reactions, including:
Hydrolysis: It reacts with water to form boric acid and potassium hydroxide.
Dehydration: Upon heating, it loses water molecules to form anhydrous potassium metaborate.
Complex Formation: It can form complexes with other metal ions.
Common Reagents and Conditions:
Hydrolysis: Water at room temperature.
Dehydration: Heating at elevated temperatures.
Complex Formation: Metal salts in aqueous solution.
Major Products Formed:
Hydrolysis: Boric acid (H₃BO₃) and potassium hydroxide (KOH).
Dehydration: Anhydrous potassium metaborate (KBO₂).
Complex Formation: Metal-borate complexes.
Scientific Research Applications
Chemistry: Potassium metaborate hydrate is used as a reagent in various chemical reactions and as a precursor for the synthesis of other boron-containing compounds.
Biology: It is used in biological research to study the effects of boron on cell growth and development.
Medicine: Research is being conducted on its potential use in medical applications, such as drug delivery systems and as a component in certain pharmaceuticals.
Industry: In the industrial sector, it is used in the production of glass and ceramics, as well as in the formulation of cleaning agents and detergents.
Mechanism of Action
The mechanism of action of potassium metaborate hydrate involves its ability to interact with water molecules and other chemical species. In aqueous solutions, it dissociates into potassium ions (K⁺) and metaborate ions (BO₂⁻). The metaborate ions can further interact with water to form boric acid and hydroxide ions. These interactions are crucial for its various applications in chemistry and industry.
Comparison with Similar Compounds
Sodium metaborate (NaBO₂): Similar in structure and properties but contains sodium instead of potassium.
Lithium metaborate (LiBO₂): Contains lithium and is used in different applications due to its unique properties.
Calcium metaborate (Ca(BO₂)₂): Contains calcium and has different solubility and reactivity characteristics.
Uniqueness: Potassium metaborate hydrate is unique due to its high solubility in water and its ability to form various hydrates. This makes it particularly useful in applications where solubility and hydration are important factors.
Properties
Molecular Formula |
BH2KO3 |
|---|---|
Molecular Weight |
99.93 g/mol |
IUPAC Name |
potassium;oxido(oxo)borane;hydrate |
InChI |
InChI=1S/BO2.K.H2O/c2-1-3;;/h;;1H2/q-1;+1; |
InChI Key |
XUGZFXNEVPSCOL-UHFFFAOYSA-N |
Canonical SMILES |
B(=O)[O-].O.[K+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


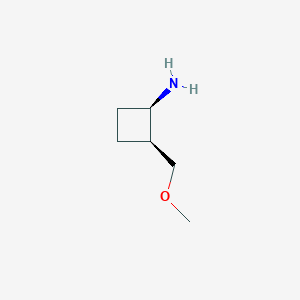
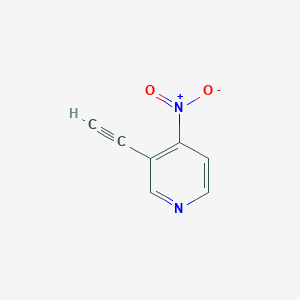
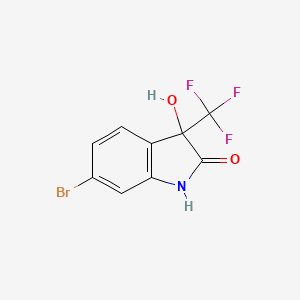
![6-(Trifluoromethyl)thiazolo[5,4-b]pyridine](/img/structure/B12957492.png)
![5-Bromo-1H-pyrazolo[4,3-b]pyridin-3(2H)-one](/img/structure/B12957509.png)
![2-(2-Phenylbenzo[d]oxazol-5-yl)ethan-1-amine hydrochloride](/img/structure/B12957519.png)
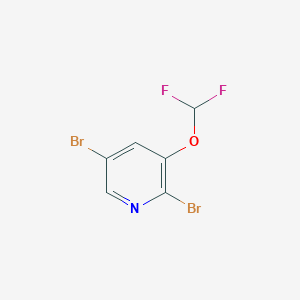
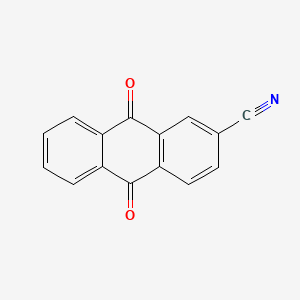
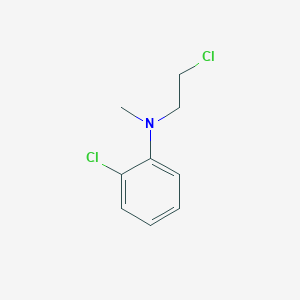
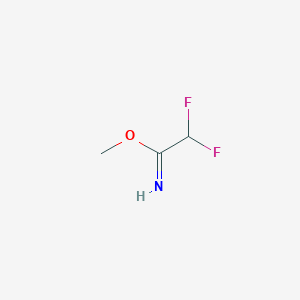
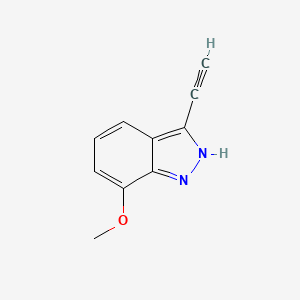

![2,2'-(9,9'-Spirobi[fluorene]-2,2'-diylbis(oxy))bis(ethan-1-ol)](/img/structure/B12957550.png)
